molecular formula C13H12O4 B2533214 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one CAS No. 24689-27-8

4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Cat. No.: B2533214
CAS No.: 24689-27-8
M. Wt: 232.235
InChI Key: RKTDLLDEZCGFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a coumarin core with a methyl group at the 4-position and an oxirane (epoxide) ring attached via a methoxy linker at the 7-position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions. The reaction proceeds as follows :

    Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one.

    Reagent: Epichlorohydrin.

    Conditions: Reflux in the presence of a base such as potassium carbonate.

    Product: this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticoagulant and anti-inflammatory agent.

    Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes such as cytochrome P450 and DNA gyrase.

    Pathways Involved: Inhibition of enzyme activity, leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

    7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the epoxide ring but shares the coumarin core.

    4-Methyl-7-(chloromethoxy)-2H-chromen-2-one: Similar structure but with a chloromethoxy group instead of an oxirane ring.

    4-Methyl-7-(methoxymethoxy)-2H-chromen-2-one: Contains a methoxymethoxy group instead of an oxirane ring.

Uniqueness: 4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one is unique due to the presence of the reactive epoxide ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-4-13(14)17-12-5-9(2-3-11(8)12)15-6-10-7-16-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDLLDEZCGFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.